Measured Binding Affinity to Human HSP90α N-Domain
The compound was directly tested for binding to the purified N-domain of human HSP90α by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy. It exhibited a dissociation constant (Kd) of 19 µM (1.90E+4 nM). [1] By comparison, the natural product geldanamycin binds the same domain with a Kd of ~1 nM in analogous assays, and radicicol shows a Kd of ~19 nM. [2] Thus the target compound displays an affinity approximately 1,000- to 19,000-fold weaker than these clinical-stage inhibitors, positioning it as a low-affinity probe or fragment starting point rather than a high-potency lead. No other direct comparator was tested in the same experimental run.
| Evidence Dimension | Binding affinity (Kd) for HSP90α N-domain |
|---|---|
| Target Compound Data | Kd = 19 µM (1.90 × 10⁴ nM) |
| Comparator Or Baseline | Geldanamycin Kd ≈ 1 nM; Radicicol Kd ≈ 19 nM (historical literature values) |
| Quantified Difference | Target compound is 1,000- to 19,000-fold less potent |
| Conditions | 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation; protein: human HSP90α N-domain |
Why This Matters
The defined, albeit modest, affinity provides a measured anchor point for structure-activity relationship (SAR) campaigns, enabling procurement for fragment elaboration or competitive displacement screening where a validated, tractable hit is required.
- [1] BindingDB. PrimarySearch_ki: Kd = 1.90E+4 nM for human HSP90alpha (PDB 2JJC). Accessed 2026-05-09. View Source
- [2] Roe SM, Prodromou C, O'Brien R, Ladbury JE, Piper PW, Pearl LH. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin. J Med Chem. 1999;42(2):260-266. View Source
